molecular formula C9H9N3O B1393154 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone CAS No. 1186310-80-4

1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone

Cat. No.: B1393154
CAS No.: 1186310-80-4
M. Wt: 175.19 g/mol
InChI Key: ZXPWMGARFLKJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This interaction suggests that this compound may influence inflammatory responses and other cellular processes regulated by NF-kappaB.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has shown considerable cytotoxicity against human prostate cancer cell line DU-145 with IC50 values of 0.68 μM . This compound influences cell function by inhibiting microtubule assembly formation, which is crucial for cell division and intracellular transport . Additionally, it may affect cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits microtubule assembly formation in DU-145 cells, which is essential for maintaining cell structure and function . This inhibition disrupts cellular processes, leading to cytotoxic effects. Furthermore, its interaction with NF-kappaB suggests a role in modulating gene expression and inflammatory responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylimidazo[4,5-b]pyridine with acetic anhydride in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

1-(3-methylimidazo[4,5-b]pyridin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6(13)7-3-8-9(10-4-7)12(2)5-11-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPWMGARFLKJSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(N=C1)N(C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674133
Record name 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186310-80-4
Record name 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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